
2-(But-2-yn-1-yl)-2-(2,2-dimethoxyethyl)propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(But-2-yn-1-yl)-2-(2,2-dimethoxyethyl)propane-1,3-diol is an organic compound that features both alkyne and diol functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-2-yn-1-yl)-2-(2,2-dimethoxyethyl)propane-1,3-diol can be achieved through multi-step organic reactions. One possible route involves the following steps:
Alkyne Formation: Starting with a suitable precursor, an alkyne group can be introduced via a reaction such as the Sonogashira coupling.
Diol Formation:
Dimethoxyethyl Group Introduction: The dimethoxyethyl group can be introduced through nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(But-2-yn-1-yl)-2-(2,2-dimethoxyethyl)propane-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The diol groups can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The dimethoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under controlled conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted ethers or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving diols.
Medicine: Exploration of its biological activity and potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(But-2-yn-1-yl)-2-(2,2-dimethoxyethyl)propane-1,3-diol would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biological pathways. The alkyne and diol groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(But-2-yn-1-yl)-1,3-propanediol: Lacks the dimethoxyethyl group, making it less complex.
2-(But-2-yn-1-yl)-2-(2-methoxyethyl)propane-1,3-diol: Contains only one methoxy group, altering its reactivity.
2-(But-2-yn-1-yl)-2-(2,2-dimethoxyethyl)ethane-1,2-diol: Similar structure but with different positioning of the diol groups.
Uniqueness
The presence of both alkyne and diol functional groups, along with the dimethoxyethyl group, makes 2-(But-2-yn-1-yl)-2-(2,2-dimethoxyethyl)propane-1,3-diol unique
Eigenschaften
CAS-Nummer |
828913-51-5 |
|---|---|
Molekularformel |
C11H20O4 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
2-but-2-ynyl-2-(2,2-dimethoxyethyl)propane-1,3-diol |
InChI |
InChI=1S/C11H20O4/c1-4-5-6-11(8-12,9-13)7-10(14-2)15-3/h10,12-13H,6-9H2,1-3H3 |
InChI-Schlüssel |
OTTUQHJEBLSOCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CCC(CC(OC)OC)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


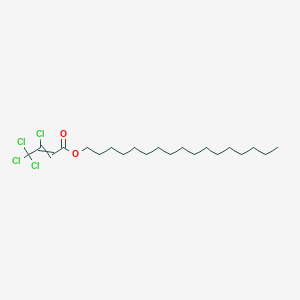
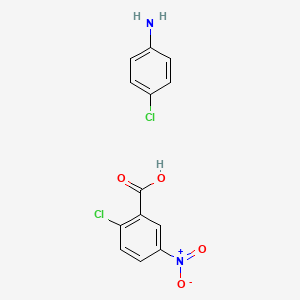
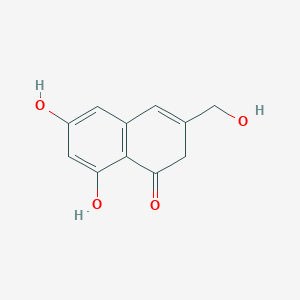

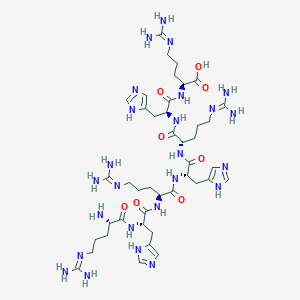
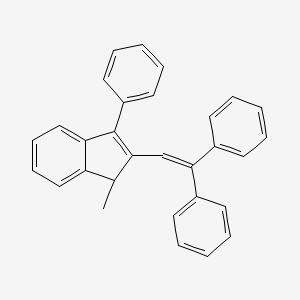

![2,4-Dimethoxy-6H-benzo[c]chromen-6-one](/img/structure/B12531444.png)
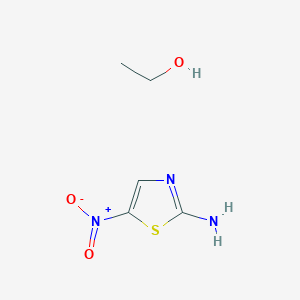
![1-[4-(Dibutylamino)phenyl]-2-(2,4-dichlorophenyl)-2-hydroxyethan-1-one](/img/structure/B12531460.png)
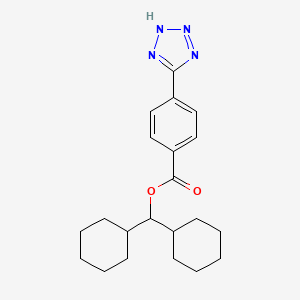
![[(1S)-3-Ethyl-1-{[(1R)-1-phenylethyl]amino}heptyl](hydroxy)oxophosphanium](/img/structure/B12531482.png)
![N-(2-{[Ethyl(methyl)amino]methyl}-6-methylphenyl)acetamide](/img/structure/B12531485.png)
![Phenol, 4-[1-(phenylmethyl)-6-(trifluoromethyl)-1H-indazol-3-yl]-](/img/structure/B12531487.png)
